molecular formula C8H11NO4 B15046405 Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate

Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate

Cat. No.: B15046405
M. Wt: 185.18 g/mol
InChI Key: FYCLKNZICIWZSA-UHFFFAOYSA-N
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Description

Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(2-methoxyethyl)amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Methyl 2-(chloromethyl)oxazole-4-carboxylate
  • Ethyl 4-oxazolecarboxylate
  • Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate

Comparison: Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 2-(2-methoxyethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H11NO4/c1-11-4-3-7-9-6(5-13-7)8(10)12-2/h5H,3-4H2,1-2H3

InChI Key

FYCLKNZICIWZSA-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC(=CO1)C(=O)OC

Origin of Product

United States

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